molecular formula C11H13ClO B1366829 2-Mesitylacetyl chloride CAS No. 52629-46-6

2-Mesitylacetyl chloride

Cat. No.: B1366829
CAS No.: 52629-46-6
M. Wt: 196.67 g/mol
InChI Key: NXCYVLQDRHQRHC-UHFFFAOYSA-N
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Description

2-Mesitylacetyl chloride: is an organic compound with the molecular formula C11H13ClO . It is a derivative of mesitylene, characterized by the presence of an acetyl chloride functional group attached to the mesityl ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Mesitylacetyl chloride can be synthesized through the reaction of mesitylene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Mesitylacetyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution reactions: The chlorine atom in the acetyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-Mesitylacetic acid and hydrochloric acid.

    Friedel-Crafts acylation: It can participate in Friedel-Crafts acylation reactions to introduce the mesitylacetyl group into aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.

    Hydrolysis: Water or aqueous solutions.

    Friedel-Crafts acylation: Aromatic compounds and a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Nucleophilic substitution: Corresponding amides, esters, or thioesters.

    Hydrolysis: 2-Mesitylacetic acid.

    Friedel-Crafts acylation: Aromatic compounds with the mesitylacetyl group attached.

Scientific Research Applications

2-Mesitylacetyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the mesitylacetyl group into various molecules.

    Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Utilized in the development of drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Mesitylacetyl chloride involves the reactivity of the acetyl chloride group The chlorine atom is a good leaving group, making the compound highly reactive towards nucleophiles

Comparison with Similar Compounds

    2,4,6-Trimethylbenzoyl chloride: Similar in structure but with a benzoyl chloride group instead of an acetyl chloride group.

    2,4,6-Trimethylphenylacetyl chloride: Another derivative of mesitylene with different functional groups.

Uniqueness: 2-Mesitylacetyl chloride is unique due to the presence of the acetyl chloride group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with other mesitylene derivatives.

Properties

IUPAC Name

2-(2,4,6-trimethylphenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-7-4-8(2)10(6-11(12)13)9(3)5-7/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCYVLQDRHQRHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201285261
Record name 2,4,6-Trimethylbenzeneacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201285261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52629-46-6
Record name 2,4,6-Trimethylbenzeneacetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52629-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trimethylbenzeneacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201285261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetyl chloride, 2,4,6-trimethyl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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